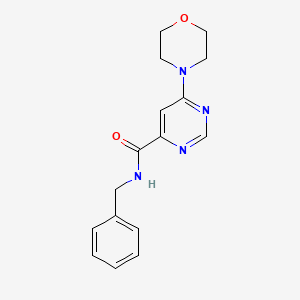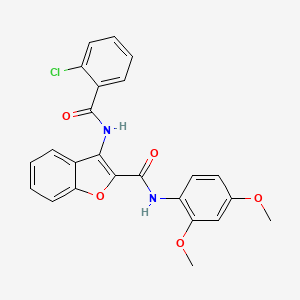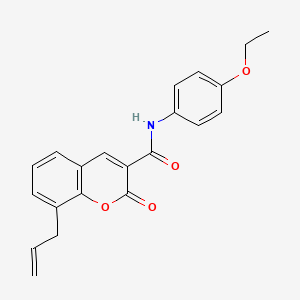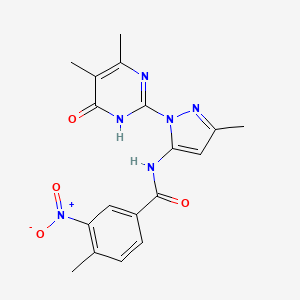
2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial properties. These compounds are characterized by a piperidine backbone, which is a common feature in many pharmaceuticals due to its versatility in chemical reactions and ability to interact with biological systems .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting with basic piperidine structures. For instance, derivatives can be synthesized by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another method includes the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . Additionally, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related intermediate, is achieved through chlorination and subsequent condensation with piperidine . These methods highlight the versatility of piperidine as a scaffold for generating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as 1H-NMR, IR, and X-ray crystallography . The piperidine ring typically adopts a chair conformation, which is a stable configuration for six-membered rings . The geometry around substituent atoms like sulfur can be distorted from a regular tetrahedron, indicating the presence of steric effects or electronic influences from adjacent groups .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cycloadditions, which are useful for creating complex structures with high stereocontrol . The reactivity of these compounds can be influenced by the nature of substitutions on the benzhydryl ring and the sulfonamide ring, which can affect their biological activity . The presence of chloro and sulfonyl groups can also facilitate further chemical modifications, expanding the utility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The presence of different substituents can influence properties such as solubility, melting point, and reactivity. For example, the introduction of a sulfonyl group can increase the compound's polarity, potentially affecting its solubility in various solvents . The crystallographic data can provide insights into the compound's solid-state properties, such as lattice parameters and intermolecular interactions . These properties are essential for understanding the behavior of these compounds in different environments and can guide their application in pharmaceuticals or other industries.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
- Intermediate for Lafutidine Synthesis : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related intermediate of lafutidine, demonstrates the compound's utility in pharmaceutical synthesis, achieved through chlorination and condensation steps, highlighting the compound's relevance in synthesizing complex molecules (Shen Li, 2012).
Antimicrobial and Antibacterial Properties
- Antibacterial Evaluation : New derivatives showcasing sulfamoyl, piperidine functionalities exhibited valuable antibacterial activities, suggesting the compound's potential in contributing to the development of new antibacterial agents. This is crucial for addressing resistance issues and developing novel treatments (Aziz‐ur‐Rehman et al., 2017).
- Antimicrobial Activity Against Plant Pathogens : Studies on derivatives for antimicrobial activity against pathogens of Lycopersicon esculentum showed significant potent activities, indicating the compound's potential in agricultural applications to protect crops from bacterial and fungal diseases (K. Vinaya et al., 2009).
Material Science and Photophysical Properties
- Laser Dyes and Fluorescent Properties : Syntheses of 4-arylpyridinium salts from related structures and their evaluation as laser dyes revealed efficient lasing properties in specific nm ranges. This implies potential applications in material science, particularly in developing new types of laser dyes and fluorescent markers (C. Kelley et al., 2001).
Crystal Structure Analysis
- Structural Investigation : Research into the crystal structure of related sulfonyl-piperidin-4-yl compounds provides insight into the molecular conformation, bond lengths, and angles, crucial for understanding the compound's chemical behavior and potential applications in designing materials with specific properties (H. R. Girish et al., 2008).
Safety and Hazards
The safety and hazards associated with “2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine” are not specified in the literature I found. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .
Mecanismo De Acción
Target of Action
Similar compounds have been known to targetCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent bleeding.
Pharmacokinetics
The compound is predicted to have good intestinal absorption and blood-brain barrier permeability .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-3-2-4-17(19-13)23-15-9-11-20(12-10-15)24(21,22)16-7-5-14(18)6-8-16/h2-8,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVURNIVTYHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)
![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)
![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)



![N-Methyl-N-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2516252.png)